molecular formula C13H9N7 B2804779 7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 685107-75-9

7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2804779
CAS No.: 685107-75-9
M. Wt: 263.264
InChI Key: OQOCQRFDJXNTLR-UHFFFAOYSA-N
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Description

7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes both triazole and pyrimidine rings, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with a suitable pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

Scientific Research Applications

7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine: shares structural similarities with other triazole and pyrimidine-based compounds, such as:

Uniqueness

What sets this compound apart is its dual triazole-pyrimidine structure, which provides a unique scaffold for drug design. This dual structure allows for versatile modifications, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

7-[4-(1,2,4-triazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N7/c1-3-11(19-9-14-7-17-19)4-2-10(1)12-5-6-15-13-16-8-18-20(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOCQRFDJXNTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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